molecular formula C4H8N2O2S B15317330 methyl N-methyl-2-nitroethanimidothioate CAS No. 69340-48-3

methyl N-methyl-2-nitroethanimidothioate

Cat. No.: B15317330
CAS No.: 69340-48-3
M. Wt: 148.19 g/mol
InChI Key: LRUSFQFDOYYMKM-UHFFFAOYSA-N
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Description

Methyl N-methyl-2-nitroethanimidothioate is an organic compound with the chemical formula C4H8N2O2S. It is known for its unique structure, which includes a nitro group, a thioether, and an imidothioate moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-methyl-2-nitroethanimidothioate can be synthesized through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The process often includes steps such as distillation and crystallization to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl N-methyl-2-nitroethanimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as nitroso compounds, amines, and substituted thioethers .

Scientific Research Applications

Methyl N-methyl-2-nitroethanimidothioate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl N-methyl-2-nitroethanimidothioate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The thioether group can form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(methylthio)-2-nitroethenamine
  • 1-methylthio-1-methylamino-2-nitroethylene
  • N-methyl-1-(methylsulfanyl)-2-nitroethenamine

Uniqueness

Methyl N-methyl-2-nitroethanimidothioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various applications .

Properties

CAS No.

69340-48-3

Molecular Formula

C4H8N2O2S

Molecular Weight

148.19 g/mol

IUPAC Name

methyl N-methyl-2-nitroethanimidothioate

InChI

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3H2,1-2H3

InChI Key

LRUSFQFDOYYMKM-UHFFFAOYSA-N

Canonical SMILES

CN=C(C[N+](=O)[O-])SC

Origin of Product

United States

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